N-(2-chloro-4-iodophenyl)naphthalene-2-carboxamide
Description
N-(2-chloro-4-iodophenyl)naphthalene-2-carboxamide is a chemical compound characterized by the presence of a naphthalene ring bonded to a carboxamide group, which is further substituted with a 2-chloro-4-iodophenyl group
Properties
IUPAC Name |
N-(2-chloro-4-iodophenyl)naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClINO/c18-15-10-14(19)7-8-16(15)20-17(21)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHRNCQWVXDKLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=C(C=C(C=C3)I)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClINO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-iodophenyl)naphthalene-2-carboxamide typically involves the reaction of 2-chloro-4-iodoaniline with naphthalene-2-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction conditions often include the use of an organic solvent like dichloromethane or dimethylformamide, and the reaction is conducted at room temperature or slightly elevated temperatures to ensure completion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing and heat transfer, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4-iodophenyl)naphthalene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the naphthalene ring and the amide group.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions, where the iodo group can be replaced with various aryl or vinyl groups using palladium catalysts and boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions, often in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-(2-chloro-4-iodophenyl)naphthalene-2-carboxamide has several applications in scientific research:
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of N-(2-chloro-4-iodophenyl)naphthalene-2-carboxamide depends on its specific application. In biochemical assays, it may interact with specific enzymes or receptors, modulating their activity. The presence of the chloro and iodo groups can influence the compound’s binding affinity and specificity towards its molecular targets. The naphthalene ring provides a rigid framework that can facilitate interactions with aromatic residues in proteins, while the carboxamide group can form hydrogen bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloro-5-iodophenyl)naphthalene-2-carboxamide
- N-(2-chloro-4-bromophenyl)naphthalene-2-carboxamide
- N-(2-chloro-4-fluorophenyl)naphthalene-2-carboxamide
Uniqueness
N-(2-chloro-4-iodophenyl)naphthalene-2-carboxamide is unique due to the presence of both chloro and iodo substituents on the phenyl ring. This combination can enhance the compound’s reactivity and binding properties compared to similar compounds with different halogen substitutions. The iodo group, in particular, can participate in specific coupling reactions that other halogens may not, providing a versatile tool for synthetic chemists .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
